DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Catalog No.
S12506960
CAS No.
M.F
C57H89N19O13
M. Wt
1248.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Product Name

DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C57H89N19O13

Molecular Weight

1248.4 g/mol

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1

InChI Key

GGYJNSXTTQXAET-MZZKDSRGSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin is a synthetic peptide derived from the naturally occurring peptide bradykinin, which is known for its role in various physiological processes, including vasodilation and regulation of blood pressure. The sequence of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin includes modifications that enhance its potency and receptor selectivity, particularly for the bradykinin B2 receptor. The molecular formula for this compound is C57H89N19O13C_{57}H_{89}N_{19}O_{13}, with a molecular weight of approximately 1248.46 Da .

Typical of peptides, such as hydrolysis and oxidation. Its stability can be affected by pH and temperature, with degradation pathways leading to the formation of smaller peptide fragments. The interactions with bradykinin receptors are mediated through conformational changes in the peptide structure upon binding, which can trigger downstream signaling pathways involving G-protein-coupled receptors .

The primary biological activity of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin is its potent agonistic effect on the bradykinin B2 receptor. This receptor activation leads to various physiological responses, including vasodilation, increased vascular permeability, and modulation of pain pathways. Additionally, it has been shown to influence renal hemodynamics and inflammatory responses in various experimental models . The compound's unique modifications enhance its selectivity and efficacy compared to natural bradykinin.

The synthesis of D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. Key steps include:

  • Activation: Amino acids are activated using coupling reagents.
  • Coupling: The activated amino acids are sequentially added to the growing chain.
  • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  • Purification: The crude product is purified using high-performance liquid chromatography.

This process allows for high purity and yield of the final product .

D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin has several applications in biomedical research and therapeutic development:

  • Research Tool: It serves as a valuable tool for studying bradykinin receptor signaling pathways and their physiological implications.
  • Potential Therapeutic Agent: Due to its vasodilatory properties, it may have applications in treating conditions related to vascular dysfunction or hypertension.
  • Pain Management: Its role in modulating pain pathways suggests potential use in analgesic therapies.

Studies have demonstrated that D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin interacts specifically with bradykinin B2 receptors. These interactions can be quantified using radiolabeled ligands in autoradiographic studies or through functional assays measuring changes in intracellular signaling pathways. The compound has been shown to effectively block pressor responses induced by bradykinin when administered alongside receptor antagonists .

D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin can be compared with several other bradykinin-related peptides:

Compound NameStructure ModificationsKey Features
IcatibantThi5 and Oic8 substitutionsSelective B2 receptor antagonist used clinically
AnatibantN/AAnother B2 receptor antagonist with therapeutic use
Des-Arg9-BKLacks Arg9Active metabolite with lower potency
Lys-des-Arg9-BKLysine substitutionSelective for B1 receptor

D-Arg[Hyp3, D-Phe7, Leu8]-Bradykinin stands out due to its enhanced binding affinity and specificity for the B2 receptor compared to these compounds. Its unique modifications contribute to its distinct pharmacological profile and potential therapeutic applications in conditions involving bradykinin signaling dysregulation .

XLogP3

-6.2

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

17

Exact Mass

1247.68872397 g/mol

Monoisotopic Mass

1247.68872397 g/mol

Heavy Atom Count

89

Dates

Modify: 2024-08-09

Explore Compound Types